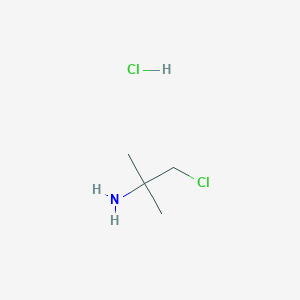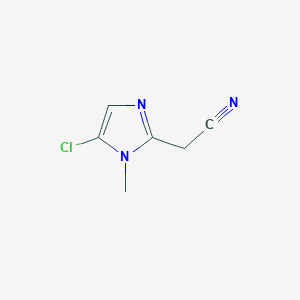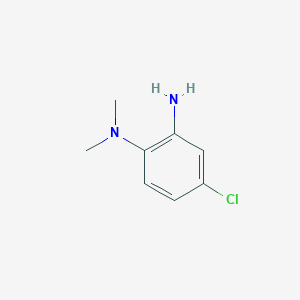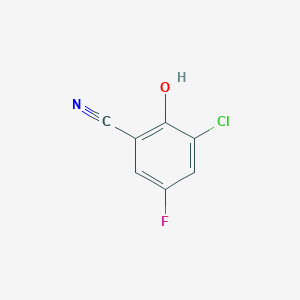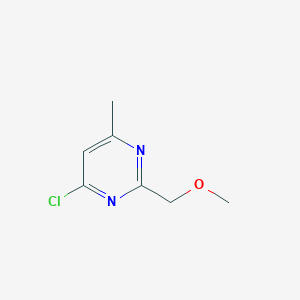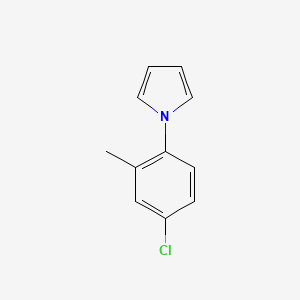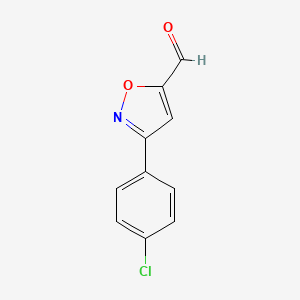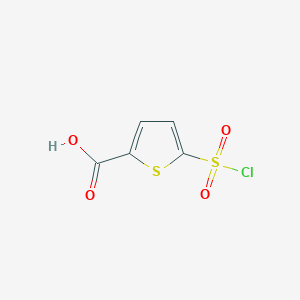![molecular formula C10H10ClF2NO2 B3024572 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide CAS No. 852940-46-6](/img/structure/B3024572.png)
2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide
Descripción general
Descripción
“2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide” is a chemical compound with the molecular formula C10H10ClF2NO2 . It has a molecular weight of 249.64 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClF2NO2/c1-6(11)9(15)14-7-2-4-8(5-3-7)16-10(12)13/h2-6,10H,1H3,(H,14,15) . This indicates that the molecule consists of a propanamide backbone with a chlorine atom on the second carbon and a 4-(difluoromethoxy)phenyl group attached to the nitrogen .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is 4°C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
A study highlighted the synthesis of novel compounds by reacting 3-chloro-N-(substituted phenyl) propanamides with certain reagents in an acetonitrile medium, aiming to explore their potential as HIV-1 integrase inhibitors. Despite the structural similarities with known inhibitors, these compounds did not exhibit inhibitory activity against HIV-1 integrase, underscoring the complexity of achieving desired biological activities through chemical synthesis (Penta, Babu, Ganguly, & Murugesan, 2013).
Another research focused on the synthesis and evaluation of different N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides for their potential as tyrosinase and melanin inhibitors, which could be significant in the development of depigmentation drugs. The study highlighted the importance of structural modifications to enhance biological activity and minimize toxicity, with one compound showing promising results both in vitro and in vivo (Raza et al., 2019).
Biological Activity and Potential Therapeutic Applications
Research on perfluoro(2,3-epoxy-2-methylpentane) and its reactions with specific amines resulted in compounds that could be of interest due to their unique structural features. These reactions, presumably leading to the formation of compounds through a rearrangement of intermediate ketones, could pave the way for new materials with potential applications in various fields (Filyakova et al., 2013).
A study on the synthesis of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds revealed their significant anticancer activity against human cell lines. This work emphasizes the role of chemical synthesis in creating compounds with potential therapeutic benefits, showcasing the quinoxaline ring as a promising scaffold for drug development (El Rayes et al., 2019).
Chemical Analysis and Spectroscopy
A study explored the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide and its analysis through various spectroscopic methods. This research highlights the importance of detailed chemical analysis in understanding the properties of novel compounds and their potential applications, particularly in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).
Pharmacological Research
In the context of hormonal male contraception, a preclinical study characterized the pharmacologic effects of a specific propanamide compound in male rats, indicating its potential as a selective androgen receptor modulator. This research underscores the importance of understanding the pharmacodynamics and pharmacokinetics of new compounds in the development of novel therapeutic strategies (Jones et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2NO2/c1-6(11)9(15)14-7-2-4-8(5-3-7)16-10(12)13/h2-6,10H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQBJAWLGMRITK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801230838 | |
| Record name | 2-Chloro-N-[4-(difluoromethoxy)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801230838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852940-46-6 | |
| Record name | 2-Chloro-N-[4-(difluoromethoxy)phenyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852940-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[4-(difluoromethoxy)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801230838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


